5-bromo-2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
The compound 5-bromo-2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing both nitrogen and sulfur atoms within a five-membered ring structure. This class of compounds is known for its wide range of biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Synthesis Analysis
The synthesis of related 1,3,4-thiadiazole derivatives has been reported in the literature. For instance, a microwave-assisted solvent-free synthesis method has been employed to create a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, which are structurally similar to the compound . Another study describes the synthesis of 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide, which shares the 1,3,4-thiadiazole and benzamide moieties with the target compound . These methods typically involve the use of microwave irradiation or other efficient techniques to couple the thiadiazole scaffold with benzamide groups.
Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives is characterized by spectroscopic techniques such as IR, NMR, and mass spectrometry . The presence of halogen atoms, such as bromine and chlorine, in the compound likely influences its molecular geometry and electronic distribution, which can be studied using X-ray crystallography, Hirshfeld surface analysis, and DFT calculations, as demonstrated in related compounds .
Chemical Reactions Analysis
The reactivity of the cyanomethylene group in similar compounds has been exploited to construct new heterocycles hybridized with the 1,3,4-thiadiazole moiety . The bromo and chloro substituents in the compound of interest may also participate in various chemical reactions, potentially leading to the formation of novel heterocyclic compounds with diverse biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole derivatives are influenced by their molecular structure. The presence of multiple halogen atoms is expected to affect the compound's lipophilicity, boiling point, melting point, and solubility. The biological activity, such as anticancer properties, has been observed in similar compounds, with some showing promising activity against various human cancer cell lines . Additionally, molecular docking studies can predict the interaction of these compounds with biological targets, providing insights into their potential mechanism of action .
Scientific Research Applications
Anticancer Activity
Research on N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, which share a core structural motif with the compound of interest, has demonstrated promising anticancer properties. These compounds were synthesized and evaluated against various human cancer cell lines, showing significant activity. The study suggests that the incorporation of the thiadiazole and benzamide groups could contribute to the observed biological activity, offering a pathway for the development of new anticancer agents (Tiwari et al., 2017).
Insecticidal Activity
Another study focused on the synthesis of benzamide derivatives incorporating the thiadiazole moiety for potential insecticidal applications. These compounds were evaluated against the cotton leaf worm, with some showing higher insecticidal activity. This suggests that the thiadiazole benzamide scaffold could be exploited for developing new insecticides, potentially including derivatives of the compound (Mohamed et al., 2020).
Nematocidal Activity
The synthesis and evaluation of 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety were explored for their nematocidal activities. Certain compounds demonstrated significant activity against the pine wood nematode, suggesting the utility of the thiadiazole moiety in developing nematicides (Liu et al., 2022).
Mechanism of Action
Target of Action
The compound contains a thiadiazole ring, which is a heterocyclic compound. Thiadiazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Therefore, the compound might interact with multiple targets in the body.
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound affects. Given the potential biological activities of thiadiazole derivatives, it might be involved in various biochemical pathways related to inflammation, viral replication, cancer progression, and more .
properties
IUPAC Name |
5-bromo-2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrCl2N3OS/c16-8-5-6-12(18)10(7-8)13(22)19-15-21-20-14(23-15)9-3-1-2-4-11(9)17/h1-7H,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYWIJCOULYDEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Br)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrCl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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